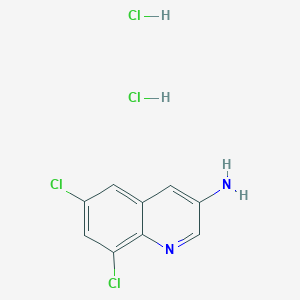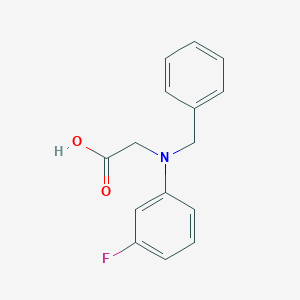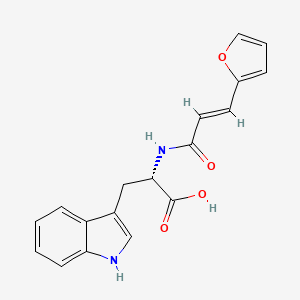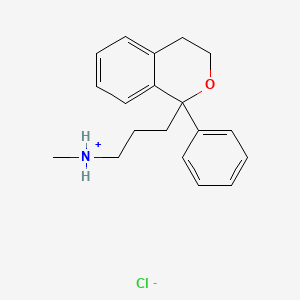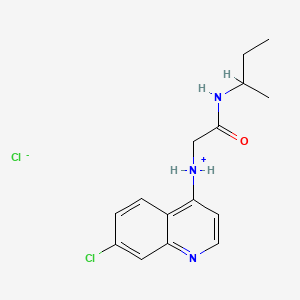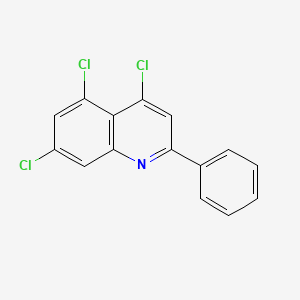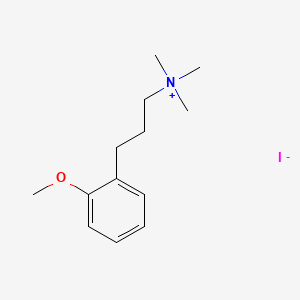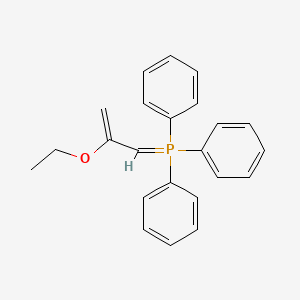
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxy-2-propenylidene)triphenylphosphorane is an organophosphorus compound with the molecular formula C23H23OP It is known for its unique structure, which includes a triphenylphosphorane core with an ethoxy and propenylidene group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-propenylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the use of ethyl vinyl ether as the alkylating agent, which reacts with triphenylphosphine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (2-Ethoxy-2-propenylidene)triphenylphosphorane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(2-Ethoxy-2-propenylidene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy and propenylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
科学研究应用
(2-Ethoxy-2-propenylidene)triphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Ethoxy-2-propenylidene)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, it can form stable intermediates that facilitate the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A related compound with a similar triphenylphosphorane core but without the ethoxy and propenylidene groups.
(2-Methoxy-2-propenylidene)triphenylphosphorane: A similar compound with a methoxy group instead of an ethoxy group.
(2-Butoxy-2-propenylidene)triphenylphosphorane: Another related compound with a butoxy group.
Uniqueness
(2-Ethoxy-2-propenylidene)triphenylphosphorane is unique due to its specific functional groups, which confer distinct reactivity and properties compared to other triphenylphosphorane derivatives. This uniqueness makes it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
62639-98-9 |
|---|---|
分子式 |
C23H23OP |
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-ethoxyprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H23OP/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-19H,2-3H2,1H3 |
InChI 键 |
CSBVTBMMUALAOW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


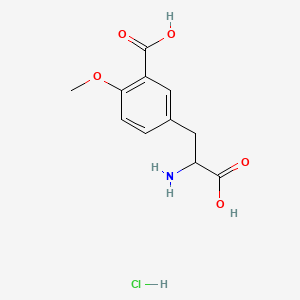
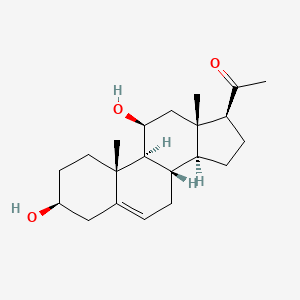
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
